molecular formula C10H17ClN2O B12733102 2-(4-amino-N-ethylanilino)ethanol;hydrochloride CAS No. 42983-75-5

2-(4-amino-N-ethylanilino)ethanol;hydrochloride

Cat. No.: B12733102
CAS No.: 42983-75-5
M. Wt: 216.71 g/mol
InChI Key: DXQJAGRWBMOVAO-UHFFFAOYSA-N
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Description

2-(4-amino-N-ethylanilino)ethanol;hydrochloride is a chemical compound that belongs to the class of ethanolamines. It is a colorless to pale yellow liquid that is soluble in water and organic solvents. This compound has been studied for its potential therapeutic and industrial applications due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-N-ethylanilino)ethanol typically involves the coupling of 2-amino-5-formylthiophene with 2-(N-ethylanilino)ethanol. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves azo coupling with 2-cyan-4-nitroaniline to yield an azochromophore .

Industrial Production Methods

Industrial production methods for 2-(4-amino-N-ethylanilino)ethanol;hydrochloride often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-N-ethylanilino)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

Scientific Research Applications

2-(4-amino-N-ethylanilino)ethanol;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used in the synthesis of nonlinear optical chromophores and other complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-amino-N-ethylanilino)ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with enzymes and proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-amino-N-ethylanilino)ethanol;hydrochloride include:

    Clenpenterol hydrochloride: A β2-agonist compound used in various applications.

    Isoprenaline hydrochloride: A β-adrenoceptor agonist used in research and therapeutic applications.

Uniqueness

What sets this compound apart from these similar compounds is its unique chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications .

Properties

CAS No.

42983-75-5

Molecular Formula

C10H17ClN2O

Molecular Weight

216.71 g/mol

IUPAC Name

2-(4-amino-N-ethylanilino)ethanol;hydrochloride

InChI

InChI=1S/C10H16N2O.ClH/c1-2-12(7-8-13)10-5-3-9(11)4-6-10;/h3-6,13H,2,7-8,11H2,1H3;1H

InChI Key

DXQJAGRWBMOVAO-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N.Cl

Origin of Product

United States

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